molecular formula C4H6N2O B078769 2-Ethyl-1,3,4-oxadiazole CAS No. 13148-61-3

2-Ethyl-1,3,4-oxadiazole

Cat. No. B078769
CAS RN: 13148-61-3
M. Wt: 98.1 g/mol
InChI Key: DHNLWBALDJWTTH-UHFFFAOYSA-N
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Description

2-Ethyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole class of compounds . The 1,3,4-oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . These compounds have been successfully used in various applications, including the treatment of diseases in humans and animals, and play an important role in modern agriculture .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including 2-Ethyl-1,3,4-oxadiazole, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another common protocol for the synthesis of these compounds is the intramolecular cyclization of N-acylhydrazones under oxidative conditions .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1,3,4-oxadiazole, like other 1,3,4-oxadiazoles, consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The presence of these atoms in the ring structure allows for the formation of hydrogen bonds, making these compounds useful in various applications .

Future Directions

The future directions for 2-Ethyl-1,3,4-oxadiazole and related compounds involve further exploration of their biological activities and potential applications in medicine and agriculture . There is also ongoing interest in developing new methods for synthesizing complex structures containing oxadiazole rings .

properties

IUPAC Name

2-ethyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNLWBALDJWTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589440
Record name 2-Ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3,4-oxadiazole

CAS RN

13148-61-3
Record name 2-Ethyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-ethyl-1,3,4-oxadiazole a potential DNMT inhibitor according to the research?

A: The research paper describes a virtual screening study conducted using the ZINC database to identify potential DNMT inhibitors. [] This approach utilizes computational methods to dock small molecules into the active site of a target protein, in this case, DNMT. Among the screened compounds, 2-ethyl-1,3,4-oxadiazole was identified as a potential inhibitor based on its predicted binding affinity to DNMT. [] It's important to note that this is a preliminary finding from a computational study and further experimental validation is necessary to confirm its actual inhibitory activity against DNMT.

Q2: What structural features of 2-ethyl-1,3,4-oxadiazole might be contributing to its predicted interaction with DNMT?

A: While the study does not explicitly detail the interaction mechanism, it highlights that most of the top-ranked DNMT inhibitors, including 2-ethyl-1,3,4-oxadiazole, contained 5-membered rings within their structures. [] These ring systems often play a crucial role in binding to the active sites of enzymes. Further research involving molecular dynamics simulations and structural analysis of the 2-ethyl-1,3,4-oxadiazole-DNMT complex could provide more detailed insights into the specific interactions responsible for its predicted inhibitory activity.

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